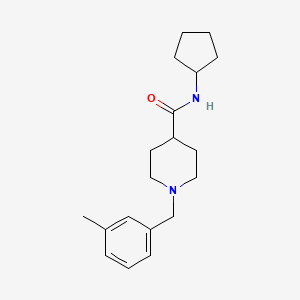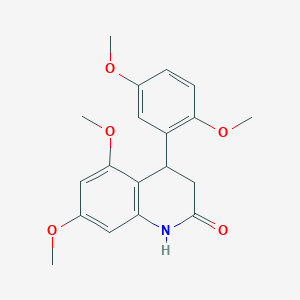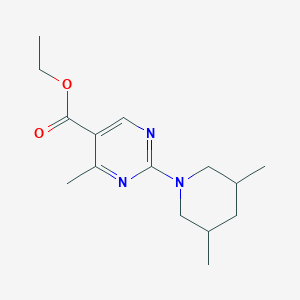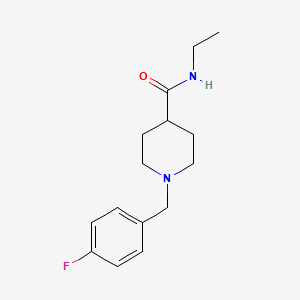
N-cyclopentyl-1-(3-methylbenzyl)-4-piperidinecarboxamide
描述
N-cyclopentyl-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as CPP-109, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-109 is a potent and selective inhibitor of the enzyme histone deacetylase (HDAC), which has been implicated in various pathological conditions, including cancer, neurological disorders, and addiction.
作用机制
N-cyclopentyl-1-(3-methylbenzyl)-4-piperidinecarboxamide exerts its pharmacological effects by inhibiting the activity of HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. Histone acetylation is a critical process involved in regulating gene expression, and aberrant HDAC activity has been implicated in various pathological conditions. By inhibiting HDAC activity, N-cyclopentyl-1-(3-methylbenzyl)-4-piperidinecarboxamide can increase histone acetylation levels, leading to changes in gene expression that may underlie its therapeutic effects.
Biochemical and Physiological Effects:
N-cyclopentyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in reward, mood, and cognition. The compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuroplasticity and synaptic plasticity.
实验室实验的优点和局限性
One of the main advantages of N-cyclopentyl-1-(3-methylbenzyl)-4-piperidinecarboxamide is its high selectivity for HDAC enzymes, which minimizes off-target effects. The compound is also highly potent, allowing for the use of lower doses in experimental settings. However, one limitation of N-cyclopentyl-1-(3-methylbenzyl)-4-piperidinecarboxamide is its poor solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several potential future directions for research on N-cyclopentyl-1-(3-methylbenzyl)-4-piperidinecarboxamide. One area of interest is the compound's potential therapeutic applications in addiction and substance abuse disorders. Preclinical studies have shown promising results in reducing drug-seeking behavior and relapse in animal models, and clinical trials are currently underway to evaluate its efficacy in humans.
Another area of interest is the compound's potential use as a cognitive enhancer. N-cyclopentyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to enhance synaptic plasticity and neurogenesis, which are critical processes involved in learning and memory. Future studies could explore the compound's potential use in enhancing cognitive function in various neurological and psychiatric disorders.
Conclusion:
In conclusion, N-cyclopentyl-1-(3-methylbenzyl)-4-piperidinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological and psychiatric disorders. The compound exerts its pharmacological effects by inhibiting HDAC enzymes, leading to changes in gene expression that may underlie its therapeutic effects. While there are limitations to its use in experimental settings, N-cyclopentyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has shown promising results in preclinical studies and clinical trials, highlighting its potential as a novel therapeutic agent.
科学研究应用
N-cyclopentyl-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, anxiety, and post-traumatic stress disorder (PTSD). The compound has been shown to enhance synaptic plasticity and neurogenesis, which are critical processes involved in learning and memory.
属性
IUPAC Name |
N-cyclopentyl-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-15-5-4-6-16(13-15)14-21-11-9-17(10-12-21)19(22)20-18-7-2-3-8-18/h4-6,13,17-18H,2-3,7-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDCUPOVYDFCSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,5-dimethyl-1-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine](/img/structure/B4436560.png)

![4-(acetylamino)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4436569.png)



![4-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436606.png)
![N-(2-chlorophenyl)-2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4436616.png)
![methyl 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4436619.png)

![{[5-chloro-4-(phenylsulfonyl)-1,3-thiazol-2-yl]thio}acetonitrile](/img/structure/B4436634.png)
![3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4436636.png)